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molecular formula C11H9ClO B112464 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 3262-03-1

1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No. B112464
M. Wt: 192.64 g/mol
InChI Key: GBRFPPIJEHQBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04895860

Procedure details

Phosphorus oxychloride (25.82 mL, 0.277 mol) was added dropwise to a solution of trichloroethylene (62.5 mL) and DMF (25.48 mL, 0.329 mol) keeping the temperature between 5°-10° C. -Tetralone (40 g, 0.274 mol) in trichloroethylene (62.5 mL) was added dropwise. The reaction mixture was stirred at 60° C. for 3 hours and at room temperature overnight. An aqueous sodium acetate solution (100 g/300 mL H2O) was added dropwise while cooling in a water bath. The aqueous phase was extracted with ether (3×200 mL), dried (MgSO4) and concentrated to give an oil (50 g). 20 g of this crude oil was chromatographed on silica gel with 50% ethyl acetate/hexane to yield 9.95 g (50%) of pure product as a white solid, m.p. 37° C.
Quantity
25.82 mL
Type
reactant
Reaction Step One
Name
Quantity
25.48 mL
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
62.5 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.CN([CH:9]=[O:10])C.[C:11]1(=O)[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][CH2:12]1.C([O-])(=O)C.[Na+]>ClC=C(Cl)Cl>[Cl:3][C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][C:12]=1[CH:9]=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
25.82 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
25.48 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
62.5 mL
Type
solvent
Smiles
ClC=C(Cl)Cl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
62.5 mL
Type
solvent
Smiles
ClC=C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 3 hours and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 5°-10° C.
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in a water bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(CCC2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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